molecular formula C13H13NO2 B6274664 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 92028-89-2

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6274664
CAS No.: 92028-89-2
M. Wt: 215.2
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Description

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the first position, a methyl group at the second position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-alcohol derivatives.

Scientific Research Applications

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.

    1-benzyl-2-methyl-1H-pyrrole-3-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.

Properties

CAS No.

92028-89-2

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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